molecular formula C19H17ClN2O2S2 B2868842 (E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide CAS No. 1421588-63-7

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide

Cat. No.: B2868842
CAS No.: 1421588-63-7
M. Wt: 404.93
InChI Key: QDGLZNUWDUXJEX-VAWYXSNFSA-N
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Description

(E)-N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-phenylethenesulfonamide is a useful research compound. Its molecular formula is C19H17ClN2O2S2 and its molecular weight is 404.93. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

Several novel sulfonamide derivatives have been synthesized and tested for their antitumor activity. For instance, a study introduced a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives with notable activity and selectivity toward specific cancer cell lines, highlighting the potential of these compounds in cancer research (Sławiński & Brzozowski, 2006).

Molecular Structure and Docking Studies

Another research focus is on the molecular structure and docking studies to understand the interaction of sulfonamide derivatives with various enzymes or receptors. For example, the crystal structure and docking studies of tetrazole derivatives, including benzenesulfonamide groups, have been carried out to assess their potential as cyclooxygenase-2 (COX-2) inhibitors, indicating a method for studying compound interactions at the molecular level (Al-Hourani et al., 2015).

Synthesis and Characterization

Research into the synthesis and structural characterization of sulfonamide derivatives is also prominent. Studies have explored the one-pot synthesis of novel imidazothiazoles with sulfonamide groups, contributing to the methodology of synthesizing complex molecules potentially relevant to the target compound's chemical family (Serykh et al., 2015).

Biological Potential

Investigations into the biological potential of sulfonamide hybrids, including Schiff bases, have been conducted. These studies examine the enzyme inhibition and antioxidant potential of synthesized compounds, offering insights into the multifunctional use of sulfonamide derivatives in biological contexts (Kausar et al., 2019).

Properties

IUPAC Name

(E)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S2/c1-14-18(25-19(22-14)16-9-5-6-10-17(16)20)13-21-26(23,24)12-11-15-7-3-2-4-8-15/h2-12,21H,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGLZNUWDUXJEX-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNS(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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